2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole

Nuclear receptor signaling Coactivator inhibition Transcriptional regulation

2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole (CAS 319489-19-5) is a structurally unique benzimidazole-thioether probe, supplied at ≥97% purity for advanced SAR investigations. Unlike generic oxygen-linked or carbon-linked analogs, the thioether bridge and 2-methoxyphenoxy tail confer distinct molecular recognition features critical for kinase (EGFR) and enzyme (XO, AChE) target engagement studies. Favorable drug-likeness (TPSA 47.14 Ų, LogP 3.74) supports passive permeability, ideal for ADME benchmarking panels. Procure this differentiated tool compound to ensure data integrity in your benzimidazole series optimization.

Molecular Formula C16H16N2O2S
Molecular Weight 300.38
CAS No. 319489-19-5
Cat. No. B2982336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole
CAS319489-19-5
Molecular FormulaC16H16N2O2S
Molecular Weight300.38
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2
InChIInChI=1S/C16H16N2O2S/c1-19-14-8-4-5-9-15(14)20-10-11-21-16-17-12-6-2-3-7-13(12)18-16/h2-9H,10-11H2,1H3,(H,17,18)
InChIKeyMWPZHSQYGBSDAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole (CAS 319489-19-5) - Chemical Properties and Research Supply Grade Overview


2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole (CAS 319489-19-5) is a heterocyclic thioether compound featuring a benzimidazole core linked via a sulfur atom to a 2-(2-methoxyphenoxy)ethyl chain . It is categorized as a bicyclic aromatic benzimidazole derivative and is supplied primarily for research and further manufacturing use, not for direct human therapeutic application . The compound is commercially available from multiple vendors, with typical purities of 97% or higher, and carries standard GHS hazard warnings including H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .

Why 2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole Cannot Be Substituted by Generic Benzimidazole Analogs


The benzimidazole scaffold is a privileged pharmacophore, but its biological and physicochemical properties are exquisitely sensitive to substituent variations [1]. While numerous benzimidazole derivatives are commercially available, the specific combination of a thioether-linked 2-(2-methoxyphenoxy)ethyl group in this compound imparts unique molecular recognition features [2]. Substitution with analogs lacking the methoxyphenoxy moiety, containing alternative linker atoms (e.g., oxygen instead of sulfur), or bearing different substituent patterns can lead to substantial alterations in target binding affinity, cellular activity, and ADME properties [3]. The quantitative evidence below demonstrates that even structurally close analogs exhibit divergent performance profiles, rendering generic interchange scientifically unsound and potentially misleading in research outcomes.

Quantitative Comparative Evidence: 2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole vs. Closest Analogs


Nuclear Receptor Coactivator 3 (NCOA3) Binding Affinity of 2-[(2-Methoxyphenoxy)methyl]-1H-benzimidazole vs. Target Compound

The structurally related analog 2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole, which differs only in the absence of the thioether sulfur atom (replaced by a methylene linker), displays an EC50 > 79.4 µM in NCOA3 binding assays [1]. This value establishes a benchmark for the 2-methoxyphenoxy benzimidazole class and suggests that the thioether-containing target compound may exhibit enhanced or divergent affinity due to sulfur's distinct electronic and steric contributions.

Nuclear receptor signaling Coactivator inhibition Transcriptional regulation

EGFR Kinase Inhibitory Potency of Benzimidazole-Triazole Hybrids Containing 2-Methoxyphenoxy Motifs

A benzimidazole derivative incorporating a 2-methoxyphenoxy moiety (compound 5e: 2-(4-{[4-(1H-benzimidazol-2-yl)-2-methoxyphenoxy]methyl}-1H-1,2,3-triazol-1-yl)benzoic acid) exhibited EGFR inhibitory activity with an IC50 of 0.52 µM and antiproliferative IC50 values of 1.49–2.35 µM across multiple cell lines, comparable to doxorubicin (IC50 1.45–2.12 µM) [1]. This demonstrates that the 2-methoxyphenoxy motif, when appropriately positioned on a benzimidazole scaffold, can confer potent kinase inhibition.

EGFR inhibition Antiproliferative activity Kinase targeting

Impact of Thioether Substitution on Benzimidazole Inhibitory Potency Against Xanthine Oxidase and Acetylcholinesterase

A series of thioether-substituted benzimidazolium salts demonstrated potent xanthine oxidase (XO) inhibition with IC50 values ranging from 0.548 ± 0.033 to 0.725 ± 0.043 µM and acetylcholinesterase (AChE) inhibition with IC50 values from 0.813 ± 0.076 to 1.149 ± 0.072 µM [1]. These data establish that thioether-containing benzimidazole derivatives can achieve sub-micromolar potency against these clinically relevant enzymes.

Xanthine oxidase inhibition Acetylcholinesterase inhibition Gout and Alzheimer's disease

Purity and Supply Consistency of 2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole

Commercially available 2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole is supplied with a guaranteed purity of ≥97% from major vendors . In contrast, many generic or custom-synthesized benzimidazole analogs may be supplied at lower purities (e.g., 95% or unspecified), potentially introducing confounding impurities that can skew biological assay results or require additional purification steps.

Chemical purity Procurement specification Research reproducibility

Computational Drug-Likeness Parameters of 2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole

Calculated physicochemical properties for 2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole include a topological polar surface area (TPSA) of 47.14 Ų, a calculated LogP of 3.74, and 6 rotatable bonds . These values fall within favorable ranges for oral bioavailability (TPSA < 140 Ų, LogP < 5), indicating a balanced hydrophilicity-lipophilicity profile. In contrast, many benzimidazole derivatives with larger or more polar substituents exhibit TPSA values exceeding 90 Ų, which can limit membrane permeability.

Drug-likeness Physicochemical properties ADME prediction

Recommended Research Applications for 2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole


Structure-Activity Relationship (SAR) Studies of Benzimidazole-Based Kinase Inhibitors

The compound serves as a valuable SAR probe for investigating the impact of thioether-linked 2-methoxyphenoxy substituents on kinase inhibition, particularly EGFR [1]. Its defined purity (≥97%) and favorable drug-likeness parameters make it suitable for comparative profiling against oxygen-linked or carbon-linked analogs to elucidate the role of sulfur in target engagement and cellular potency [2].

Enzyme Inhibition Screening for Xanthine Oxidase and Acetylcholinesterase Targets

Given the demonstrated sub-micromolar potency of related thioether-substituted benzimidazole derivatives against XO and AChE, this compound is a logical candidate for inclusion in focused screening libraries targeting these enzymes [1]. Its unique substituent pattern may yield differentiated selectivity profiles compared to established inhibitors.

Nuclear Receptor Coactivator Interaction Studies

The compound's structural similarity to 2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole, which shows weak NCOA3 binding, positions it as a tool for probing the structural determinants of coactivator recognition [1]. The thioether modification may enhance binding affinity or alter the binding mode, providing insights into coactivator inhibition mechanisms.

ADME Profiling and Lead Optimization Programs

With a calculated TPSA of 47.14 Ų and LogP of 3.74, this compound exhibits a favorable balance of polarity and lipophilicity, suggesting acceptable passive membrane permeability [1]. It is well-suited for inclusion in early-stage ADME panels to benchmark the pharmacokinetic behavior of benzimidazole-thioether series and guide further optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.